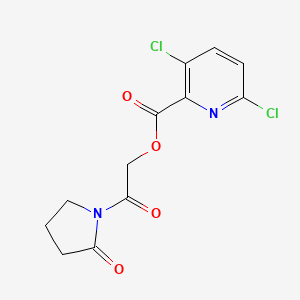

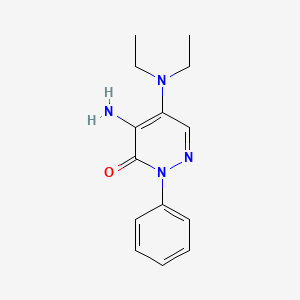

![molecular formula C19H14FN5OS B2983949 2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide CAS No. 1207010-72-7](/img/structure/B2983949.png)

2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide” is a chemical compound with the molecular formula C19H14FN5OS . It is listed in databases such as PubChem and can be purchased from suppliers like Smolecule.

Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It has a molecular weight of 379.41.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 379.41.Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been studied for its potential as a Type II c-Met inhibitor . The c-Met receptor tyrosine kinase is implicated in the pathogenesis of several types of cancer, including lung, breast, and ovarian cancers. Inhibitors of c-Met can potentially block the signaling pathways that lead to tumor growth and metastasis. The compound has shown inhibitory activity against various cancer cell lines, indicating its potential use in anticancer therapy.

Synthesis of Heterocyclic Compounds

The triazole ring present in the compound is a versatile structure in medicinal chemistry. It can be used to synthesize a wide range of heterocyclic compounds with diverse biological activities . This makes it a valuable starting point for the development of new pharmaceuticals.

Suzuki–Miyaura Cross-Coupling

The compound can be used in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and tolerance of various functional groups, making it a staple in organic synthesis.

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its binding mode with target proteins . Such studies are crucial in drug design as they help predict the orientation and interaction of the compound with the target, which is essential for biological activity.

Design of Combinatorial Libraries

Due to the broad range of pharmaceutical activities associated with triazole derivatives, the compound is an attractive target for combinatorial library synthesis . These libraries are collections of diverse molecules that can be screened for a variety of biological activities, accelerating the drug discovery process.

Pharmacological Experiments

The compound has been used in various pharmacological experiments in vitro, such as cell morphology studies, dose-dependent tests, kinase activity assays, and cell cycle experiments . These studies help in understanding the pharmacodynamics and pharmacokinetics of the compound, which are critical for its development as a therapeutic agent.

Direcciones Futuras

Propiedades

IUPAC Name |

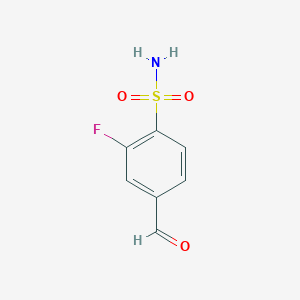

1-(4-fluorophenyl)-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5OS/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h1-11H,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZVSSDMCHKPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

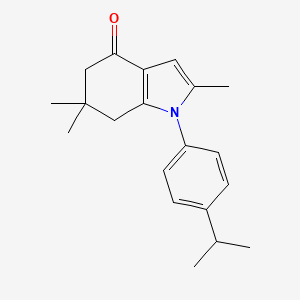

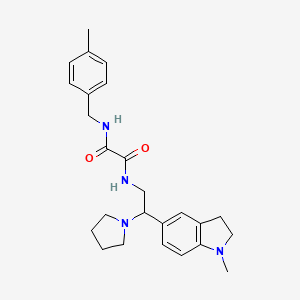

![3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-](/img/structure/B2983871.png)

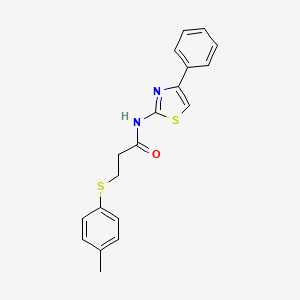

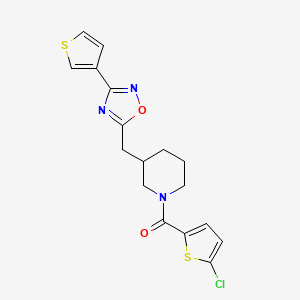

![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)

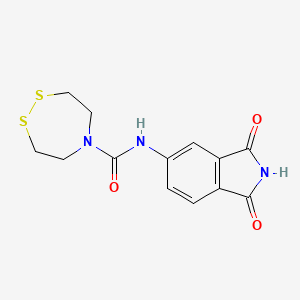

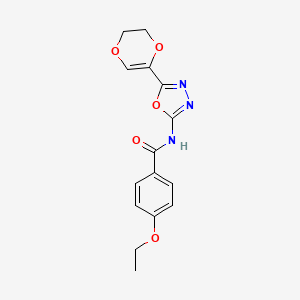

![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)

![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)

![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)